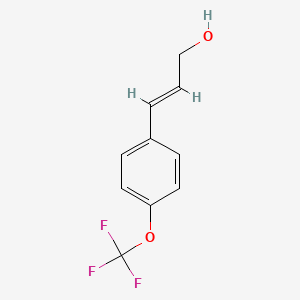

3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-en-1-ol |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-6,14H,7H2/b2-1+ |

InChI Key |

AQJMZIMWXVFCCI-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CO)OC(F)(F)F |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)OC(F)(F)F |

Origin of Product |

United States |

Significance of Fluorinated Organic Compounds in Advanced Synthetic Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical synthesis, profoundly altering the parent compound's physical, chemical, and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly recognized for its unique contributions to molecular design, especially in the realms of medicinal chemistry and materials science.

Overview of Cinnamyl Alcohol Derivatives in Modern Organic Synthesis

Cinnamyl alcohol and its derivatives are a well-established class of compounds that serve as versatile building blocks in organic synthesis. chemicalbook.comwikipedia.org Cinnamyl alcohol itself is a naturally occurring compound found in plants like cinnamon and hyacinth, and it is valued in the fragrance industry for its distinct floral and balsamic scent. chemicalbook.comwikipedia.org

From a synthetic standpoint, the cinnamyl alcohol framework, characterized by a phenyl group attached to a propenol backbone, offers multiple reactive sites for chemical modification. The hydroxyl group can be esterified or etherified, the double bond can undergo addition reactions or be stereoselectively functionalized, and the aromatic ring can be substituted to tune the molecule's electronic and steric properties. chemicalbook.comsigmaaldrich.com These versatile reaction pathways have made cinnamyl alcohol derivatives valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and biologically active natural products. wikipedia.org For instance, the selective oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) is a key transformation in the production of flavorants and fragrances. oup.com Conversely, the selective reduction of cinnamaldehydes is a common strategy to access a variety of substituted cinnamyl alcohols. oup.comfscj.eduodinity.com

Research Landscape and Scope of Academic Studies on 3 4 Trifluoromethoxyphenyl Prop 2 En 1 Ol

Strategies for Constructing the Prop-2-en-1-ol Moiety

The creation of the reactive prop-2-en-1-ol unit is a critical step in the synthesis of the target molecule. This can be achieved through several reliable methods, primarily involving the reduction of corresponding α,β-unsaturated carbonyl compounds or alkynol intermediates.

Reduction of α,β-Unsaturated Carbonyl Precursors

A common and effective strategy for forming allylic alcohols is the selective reduction of α,β-unsaturated aldehydes or ketones. This approach is widely used due to the commercial availability of a diverse range of substituted cinnamaldehydes, which serve as excellent precursors.

Metal hydride reagents are powerful tools for the reduction of carbonyl compounds. odinity.com Lithium aluminum hydride (LiAlH4) is a potent and non-selective reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, and carboxylic acids, to their corresponding alcohols. harvard.edu For the synthesis of this compound, the precursor 4-(trifluoromethoxy)cinnamaldehyde would be readily reduced by LiAlH4.

The reaction mechanism involves the nucleophilic attack of a hydride ion (H-) from the aluminohydride complex onto the electrophilic carbonyl carbon. youtube.com This is followed by a workup step, typically with water or dilute acid, to protonate the resulting alkoxide and yield the desired alcohol. youtube.com While highly effective, the reactivity of LiAlH4 necessitates the use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), and careful handling due to its vigorous reaction with water. harvard.edu

Sodium borohydride (NaBH4) presents a milder and more selective alternative. tamu.edu It is capable of reducing aldehydes and ketones while typically leaving other functional groups like esters and amides intact. tamu.edu This chemoselectivity can be advantageous in the synthesis of more complex molecules. The reduction with NaBH4 is often carried out in protic solvents like ethanol (B145695) or methanol. youtube.com

| Reagent | Reactivity | Selectivity | Solvent |

| Lithium Aluminum Hydride (LiAlH4) | High | Low | Anhydrous ethers (e.g., THF, diethyl ether) |

| Sodium Borohydride (NaBH4) | Moderate | High (for aldehydes/ketones) | Protic solvents (e.g., ethanol, methanol) |

The Meerwein-Ponndorf-Verley (MPV) reduction offers a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. wikipedia.org This reaction utilizes an aluminum alkoxide catalyst, commonly aluminum isopropoxide, in the presence of a sacrificial alcohol, typically isopropanol. mychemblog.com A key advantage of the MPV reduction is its selectivity for carbonyl groups, leaving other reducible functionalities, such as alkenes and alkynes, untouched. wikipedia.org

The mechanism proceeds through a six-membered ring transition state involving the coordination of the carbonyl oxygen to the aluminum alkoxide. wikipedia.orgminia.edu.eg A hydride is then transferred from the isopropoxide ligand to the carbonyl carbon. mychemblog.com The reaction is reversible and is driven to completion by using an excess of the sacrificial alcohol and often by removing the acetone (B3395972) byproduct by distillation. organic-chemistry.org The MPV reduction is considered an environmentally friendly process due to the use of an inexpensive and relatively non-toxic metal catalyst. wikipedia.org Recent advancements have also explored the use of other metal catalysts, such as those based on ruthenium and samarium, to enhance reaction rates and stereoselectivity. wikipedia.org

Olefination Reactions for C=C Bond Formation (for precursor synthesis)

The synthesis of the α,β-unsaturated carbonyl precursor, 4-(trifluoromethoxy)cinnamaldehyde, can be accomplished through various olefination reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds. tcichemicals.com

The Wittig reaction is a classical and widely used method that involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. tcichemicals.com To synthesize 4-(trifluoromethoxy)cinnamaldehyde, 4-(trifluoromethoxy)benzaldehyde would be reacted with the appropriate phosphonium ylide.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and often provides excellent E/Z selectivity, favoring the formation of the E-alkene. tcichemicals.com Other notable olefination methods include the Peterson olefination, which utilizes α-silyl carbanions, and the Julia-Kocienski olefination, which involves the reaction of a sulfone with a carbonyl compound. tcichemicals.comnih.gov The Julia-Kocienski olefination, in particular, has proven versatile for the synthesis of various fluoroalkenes. nih.gov

| Olefination Reaction | Key Reagents | Typical Selectivity |

| Wittig Reaction | Phosphonium ylide | Often Z-selective |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion | Often E-selective |

| Peterson Olefination | α-Silyl carbanion | Stereochemistry dependent on workup |

| Julia-Kocienski Olefination | Heteroaryl sulfone, base | Can be influenced by reaction conditions |

Reduction of Prop-2-yn-1-ol Intermediates

An alternative approach to the prop-2-en-1-ol moiety involves the partial reduction of a prop-2-yn-1-ol intermediate. For the synthesis of this compound, the corresponding precursor would be 3-(4-trifluoromethoxyphenyl)prop-2-yn-1-ol.

The selective reduction of the alkyne to a cis- or trans-alkene can be achieved using specific catalytic systems. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-hydrogenation of alkynes to yield cis-alkenes. Conversely, dissolving metal reductions, such as sodium in liquid ammonia, are employed for the anti-hydrogenation of alkynes to produce trans-alkenes.

Introduction of the 4-Trifluoromethoxyphenyl Moiety

The 4-trifluoromethoxyphenyl group is a key structural feature of the target molecule. This moiety can be introduced at various stages of the synthesis, either by starting with a commercially available precursor already containing the group, such as 4-(trifluoromethoxy)phenol (B149201) or 4-(trifluoromethoxy)benzaldehyde, or by constructing it through a series of aromatic substitution and functional group interconversion reactions.

One common route to introduce the trifluoromethoxy group involves the reaction of a phenol (B47542) with carbon tetrachloride and hydrogen fluoride (B91410) under high pressure, a process known as the Swarts reaction. Alternatively, the trifluoromethylation of a phenol can be achieved using various modern trifluoromethylating agents.

A multi-step synthesis might involve the nitration of trifluoromethoxybenzene, followed by reduction of the nitro group to an amine, diazotization, and subsequent Sandmeyer reaction to introduce a desired functional group that can be elaborated into the prop-2-en-1-ol side chain. For example, the synthesis of 4-(trifluoromethoxy)aniline (B150132) from nitrotrifluoromethoxybenzene has been reported. google.com

| Precursor Compound | Potential Synthetic Utility |

| 4-(Trifluoromethoxy)phenol | Starting material for ether synthesis or trifluoromethoxylation reactions. |

| 4-(Trifluoromethoxy)benzaldehyde | Key intermediate for olefination reactions to form the cinnamaldehyde (B126680) precursor. |

| Trifluoromethoxybenzene | Can undergo electrophilic aromatic substitution (e.g., nitration) to introduce functional groups for further elaboration. google.com |

Cross-Coupling Reactions Utilizing Halogenated Aryl Precursors

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming the carbon-carbon bond central to the cinnamyl alcohol framework. A common strategy involves the Heck reaction, which couples an aryl halide with an alkene. nih.govnih.gov For the synthesis of this compound, a plausible route is the Heck coupling of a halogenated trifluoromethoxyphenyl precursor, such as 1-bromo-4-(trifluoromethoxy)benzene, with a suitable three-carbon synthon like allyl alcohol.

The reaction typically employs a palladium catalyst, such as palladium(II) acetate, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by coordination and insertion of the alkene. A final β-hydride elimination step regenerates the catalyst and yields the desired product. nih.gov While the Heck reaction of aryl halides with allylic alcohols can sometimes lead to α,β-unsaturated aldehydes or ketones, specific conditions can favor the formation of the cinnamyl alcohol. nih.gov

Another powerful cross-coupling method is the Suzuki reaction, which would involve the coupling of 4-(trifluoromethoxy)phenylboronic acid with a halogenated prop-2-en-1-ol derivative. These cross-coupling strategies offer a versatile and modular approach to a wide range of substituted cinnamyl alcohols.

Substitution Reactions Involving 4-(trifluoromethoxy)phenol and Related Synthons

Synthesizing cinnamyl alcohols from phenolic starting materials is a less direct but viable pathway. This approach would require the conversion of the phenol's hydroxyl group into a reactive functionality suitable for carbon-carbon bond formation. For instance, 4-(trifluoromethoxy)phenol could be converted to an aryl triflate, which can then participate in cross-coupling reactions.

Alternatively, a multi-step sequence could be envisioned where the phenol is first used to synthesize a benzaldehyde (B42025) derivative. A patent describes a method where a substituted benzaldehyde is reacted with allyl bromide in an alkaline solution, followed by a high-temperature rearrangement to yield a precursor that is subsequently converted to the cinnamyl alcohol derivative. google.com The final step often involves the reduction of an intermediate cinnamate (B1238496) ester using a reducing agent like Lithium Aluminium Hydride. google.com

Stereoselective Synthesis of (E)-3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol

The geometry of the double bond in cinnamyl alcohols is crucial for their biological activity and physical properties. The (E)-isomer is generally the thermodynamically more stable and desired product.

Several synthetic methods inherently favor the formation of the (E)-isomer. The Wittig reaction, a widely used method for alkene synthesis, offers a degree of stereochemical control. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The reaction between an aldehyde (e.g., 4-(trifluoromethoxy)benzaldehyde) and a phosphonium ylide can be tuned to favor a specific isomer. Stabilized ylides, for instance, typically yield (E)-alkenes with high selectivity. organic-chemistry.org The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction using phosphonate carbanions, is particularly known for producing (E)-alkenes with high stereoselectivity. nih.gov

Furthermore, post-synthetic isomerization can be employed to convert a mixture of isomers or an undesired Z-isomer to the more stable E-form. researchgate.net Visible light-promoted photocatalytic methods have been developed for the E-to-Z isomerization of cinnamyl alcohols and their derivatives using iridium-based photosensitizers. nih.govmdpi.com While these specific methods are designed to produce the less stable Z-isomer, they underscore the ability to manipulate the double bond geometry using light, and similar principles could be applied to favor the E-isomer under different catalytic conditions.

While this compound itself is achiral, its double bond provides a handle for introducing chirality through asymmetric reactions, leading to valuable chiral building blocks.

A prominent method for this is the Sharpless Asymmetric Dihydroxylation, which converts alkenes into chiral vicinal diols with high enantioselectivity. acsgcipr.orgnih.govwikipedia.org By treating the cinnamyl alcohol with a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand (available as "AD-mix-α" or "AD-mix-β"), one can obtain the corresponding chiral diol. nih.govyale.edu The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed. wikipedia.orgyale.edu These chiral diols are versatile intermediates for the synthesis of complex, biologically active molecules. nih.gov For example, the asymmetric dihydroxylation of trans-cinnamyl alcohol acetate has been shown to proceed with 91% enantiomeric excess (ee). york.ac.uk

| Reaction Type | Reagent/Catalyst System | Product Type | Stereoselectivity |

| Asymmetric Dihydroxylation | OsO₄, (DHQD)₂PHAL (AD-mix-β) | Chiral Vicinal Diol | High ee (enantiomer A) |

| Asymmetric Dihydroxylation | OsO₄, (DHQ)₂PHAL (AD-mix-α) | Chiral Vicinal Diol | High ee (enantiomer B) |

Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally friendly methods that reduce waste, energy consumption, and the use of hazardous materials.

Ultrasound irradiation has emerged as a valuable green chemistry tool that can accelerate reaction rates, improve yields, and reduce the need for harsh conditions. dntb.gov.ua The application of ultrasound has been successfully demonstrated in the Wittig reaction to produce alkenes. nih.govencyclopedia.pubresearchgate.net Sonication increases the interfacial area between reagents, which is particularly useful in heterogeneous mixtures, and can significantly enhance reaction yields compared to classical methods. dntb.gov.uaencyclopedia.pub For example, the ultrasound-assisted Wittig reaction of o-vanillin with alkyltriphenyl phosphonium bromides results in yields of 72–81%. nih.govresearchgate.net This suggests that an ultrasound-assisted Wittig reaction between 4-(trifluoromethoxy)benzaldehyde and an appropriate ylide could be an efficient and green route to this compound.

A Chinese patent also describes a green synthesis method for cinnamyl alcohol derivatives using microwave irradiation in a two-phase system with supercritical carbon dioxide, water, and polyethylene (B3416737) glycol as the solvent. google.com Additionally, biocatalytic approaches, such as the enzymatic reduction of cinnamaldehyde using alcohol dehydrogenase, represent a sustainable pathway to cinnamyl alcohol. nih.govnih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol provides critical information regarding the number, environment, and connectivity of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The protons on the phenyl ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The vinylic protons of the prop-2-en-1-ol moiety exhibit characteristic doublet and doublet of triplets patterns, with a large coupling constant indicative of a trans configuration of the double bond. The methylene (B1212753) protons adjacent to the hydroxyl group would appear as a doublet, coupled to the adjacent vinylic proton. The hydroxyl proton itself would likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.45 | d | 8.2 |

| Ar-H | 7.20 | d | 8.2 |

| =CH- (β to OH) | 6.65 | d | 16.0 |

| =CH- (α to OH) | 6.40 | dt | 16.0, 5.5 |

| -CH₂OH | 4.30 | d | 5.5 |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. The spectrum for this compound is expected to display signals for all ten carbon atoms. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show distinct signals, with the carbon atom attached to the trifluoromethoxy group being significantly affected. The vinylic carbons and the carbon of the hydroxymethyl group will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (from precursor) | - |

| Ar-C (ipso, attached to OCF₃) | 148.5 (q, J ≈ 2 Hz) |

| Ar-C (ipso, attached to vinyl) | 134.0 |

| Ar-CH | 128.0 |

| Ar-CH | 121.5 |

| =CH- (β to OH) | 132.0 |

| =CH- (α to OH) | 128.5 |

| -CH₂OH | 63.0 |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C=C stretching vibration of the alkene and the aromatic ring would appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. A strong absorption band corresponding to the C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹. Crucially, the presence of the trifluoromethoxy group would be confirmed by strong, characteristic C-F stretching bands, typically found in the 1100-1250 cm⁻¹ region. researchgate.net

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (alkene) | 3000-3100 | Medium |

| C=C stretch (alkene) | 1600-1650 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-F stretch (-OCF₃) | 1100-1250 | Strong |

Note: Predicted values are based on characteristic IR absorption frequencies for functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. The fragmentation pattern would provide further structural information. Common fragmentation pathways for cinnamyl alcohols include the loss of a water molecule, the hydroxyl radical, or the hydroxymethyl group. The presence of the trifluoromethoxyphenyl group would lead to characteristic fragments resulting from the cleavage of the C-O bond or fragmentation of the aromatic ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 218.06 | Molecular Ion |

| [M-H₂O]⁺ | 200.05 | Loss of water |

| [M-CH₂OH]⁺ | 187.04 | Loss of hydroxymethyl radical |

| [C₇H₄F₃O]⁺ | 161.02 | Trifluoromethoxyphenyl cation |

Note: Predicted m/z values are based on the molecular formula and common fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is expected to show strong absorption bands due to π → π* electronic transitions within the extended conjugated system, which includes the phenyl ring and the carbon-carbon double bond. The position of the maximum absorption (λ_max) is influenced by the substituents on the aromatic ring. The trifluoromethoxy group, being an electron-withdrawing group, is expected to cause a slight hypsochromic (blue) or bathochromic (red) shift compared to unsubstituted cinnamyl alcohol, depending on the interplay of its inductive and resonance effects.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Solvent |

|---|

Note: Predicted λ_max is an estimation based on the chromophoric system and substituent effects.

X-ray Crystallography for Solid-State Structural Determination (for analogues or derivatives)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides invaluable insights into the molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of a compound. While the specific crystal structure of this compound is not widely reported in publicly accessible literature, analysis of its close analogues and derivatives, particularly chalcones, serves as an excellent proxy for understanding its structural characteristics.

Chalcones are bi-aromatic α,β-unsaturated ketones that represent the oxidized form of cinnamyl alcohols. The synthesis of a series of chalcones bearing the key 4'-(trifluoromethoxy)phenyl moiety has been reported through Claisen-Schmidt condensation of 4'-trifluoromethoxy acetophenone (B1666503) with various aryl aldehydes. mdpi.comnih.gov These synthetic efforts provide the direct analogues necessary for crystallographic studies. mdpi.com

To illustrate the depth of information obtainable from such an analysis, the crystallographic data of a representative chalcone (B49325) derivative, (E)-1-(2-(6-bromohexyloxy)phenyl)-3-phenylprop-2-en-1-one, is detailed. researchgate.net The study of this analogue reveals the essential conformational features of the propenone linker and the spatial orientation of the phenyl rings. researchgate.net

The detailed crystallographic data for the bromo-substituted analogue provides a concrete example of the parameters determined in such an experiment. researchgate.net

Table 1: Crystallographic Data for a Representative Chalcone Analogue, (E)-1-(2-(6-bromohexyloxy)phenyl)-3-phenylprop-2-en-1-one researchgate.net

| Parameter | Value |

| Empirical Formula | C₂₁H₂₃BrO₂ |

| Formula Weight | 387.29 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a (Å) | 8.3077(15) |

| b (Å) | 8.4018(15) |

| c (Å) | 26.690(5) |

| α (°) | 90 |

| β (°) | 91.324(2) |

| γ (°) | 90 |

| Volume (ų) | 1862.5(6) |

| Z | 4 |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 296(2) |

Data sourced from a study on chalcone derivatives by Lin et al. (2020). researchgate.net

This structural information is fundamental. The planarity of the conjugated system, the nature of the substituents on the aromatic rings, and the resulting intermolecular forces are key determinants of a compound's physicochemical properties. Therefore, X-ray crystallography of its derivatives provides a robust framework for understanding the solid-state behavior of this compound.

Computational and Theoretical Investigations of 3 4 Trifluoromethoxyphenyl Prop 2 En 1 Ol

Quantum Chemical Methods for Molecular Structure Optimization

The initial step in any computational investigation is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This is crucial as the electronic properties are highly dependent on the molecular structure.

Density Functional Theory (DFT) has become the most prevalent and effective method for studying the electronic structure of chalcone-like molecules due to its balance of accuracy and computational cost. niscpr.res.inresearchgate.netajchem-a.com The choice of the functional and the basis set is critical for obtaining reliable results.

For chalcone (B49325) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is very commonly used and has been shown to provide excellent agreement with experimental data for molecular geometries and vibrational frequencies. niscpr.res.inresearchgate.netajchem-a.com This functional combines the strengths of both Hartree-Fock theory and DFT.

The selection of a basis set, which is a set of mathematical functions used to describe the orbitals of the electrons, is equally important. For molecules of this size and type, Pople-style basis sets are frequently employed. A common choice is the 6-311++G(d,p) basis set. niscpr.res.inresearchgate.netresearchgate.net This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to allow for more flexibility in the orbital shapes, which is important for describing bonding accurately.

Table 1: Commonly Used DFT Functionals and Basis Sets for Chalcone Derivatives

| Functional | Basis Set | Common Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic properties |

| CAM-B3LYP | 6-311++G(d,p) | Long-range corrected functional, good for charge transfer |

While DFT is the most common method, other quantum chemical approaches exist. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameterization. However, their high computational cost often limits their application to smaller molecules. For chalcones, they are less frequently used for full geometry optimization but may be employed for single-point energy calculations to obtain more accurate electronic energies.

Semi-empirical methods, such as AM1 and PM3, are much faster than DFT or ab initio methods because they use parameters derived from experimental data. While they can be useful for preliminary conformational searches of large molecules, they are generally less accurate for detailed electronic structure analysis of chalcones compared to DFT.

Electronic Structure and Molecular Orbital Analysis

Once the optimized molecular structure is obtained, a variety of analyses can be performed to understand the electronic nature of 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net For chalcone derivatives, the HOMO is typically localized on the more electron-rich aromatic ring and the enone bridge, while the LUMO is often distributed over the entire conjugated system, including the other aromatic ring. researchgate.net

In this compound, the trifluoromethoxy group (-OCF₃) is an electron-withdrawing group. This would likely lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to an unsubstituted chalcone. The distribution of these orbitals would indicate the possibility of intramolecular charge transfer (ICT) upon electronic excitation, a key property for applications in nonlinear optics. researchgate.net

Table 2: Representative HOMO-LUMO Energy Gaps for Chalcone Derivatives (Calculated with B3LYP/6-311++G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | -5.88 | -2.13 | 3.75 |

Note: These values are for illustrative purposes from related compounds to provide a typical range.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.com The MESP is mapped onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions with negative potential (colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. In chalcones, these areas are usually found around the carbonyl oxygen and any other electronegative atoms. researchgate.net Regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These are often located around the hydrogen atoms.

For this compound, the MESP surface would be expected to show a significant negative potential around the oxygen atoms of the hydroxyl and trifluoromethoxy groups, as well as the carbonyl oxygen (if it were a chalcone, here it is a prop-2-en-1-ol). The fluorine atoms of the trifluoromethoxy group would also contribute to a region of negative potential. The hydrogen of the hydroxyl group would be a site of positive potential.

Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule to obtain net atomic charges. ajchem-a.com While the absolute values of Mulliken charges can be basis set dependent, they provide a useful qualitative picture of the charge distribution and can help to identify charge transfer within the molecule.

In chalcone derivatives, the carbonyl carbon typically carries a partial positive charge, while the carbonyl oxygen has a partial negative charge, reflecting the polarity of the C=O bond. The analysis of Mulliken charges for this compound would likely show a significant negative charge on the oxygen of the hydroxyl group and the oxygen and fluorine atoms of the trifluoromethoxy group. The carbon atom attached to the trifluoromethoxy group would likely have a partial positive charge. This charge distribution influences the molecule's dipole moment and its interactions with other molecules.

In Silico Studies of Chemical Reactivity and SelectivityThis subsection would delve into the electronic properties of the molecule to predict its behavior in chemical reactions.

Reaction Pathway Modeling and Energy ProfilesThis advanced computational task involves modeling the step-by-step mechanism of a chemical reaction involving this compound. By calculating the energy changes along the reaction coordinate, including transition states and intermediates, researchers can determine the feasibility and kinetics of a proposed reaction pathway.

The absence of published research containing these specific computational details for this compound makes it impossible to provide the detailed data tables and in-depth research findings requested. It is conceivable that such research is proprietary, has not yet been published, or has not been undertaken.

Applications of 3 4 Trifluoromethoxyphenyl Prop 2 En 1 Ol in Advanced Organic Synthesis

As a Versatile Building Block for Complex Fluorinated Organic Scaffolds

The unique combination of a reactive allylic alcohol and a trifluoromethoxyphenyl group makes 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol a valuable building block for the synthesis of complex fluorinated molecules. While direct, named syntheses starting from this specific alcohol are not extensively documented in dedicated publications, its structural motifs are present in various advanced intermediates. The presence of the trifluoromethoxy-substituted phenyl ring is particularly important for creating derivatives with potential bioactivity.

The general strategy involves using the alcohol and the double bond as handles to construct more elaborate structures. For instance, fluorinated 1,3-diketones can be condensed with various reagents to produce a range of heterocycles like pyrazoles, isoxazoles, and pyrimidines. researchgate.net The allylic alcohol moiety of this compound can be oxidized to an aldehyde, which can then undergo further reactions, such as aldol (B89426) condensations or serve as a precursor to imines and other nitrogen-containing heterocycles. This versatility allows for the incorporation of the 4-trifluoromethoxyphenyl unit into diverse molecular scaffolds, which is a key strategy in the development of new pharmaceuticals and agrochemicals.

Chemical Transformations at the Hydroxyl Group

The primary hydroxyl group is a prime site for a variety of chemical modifications, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions can be catalyzed by acids or bases. A particularly mild and selective method for esterification is through biocatalysis, using enzymes like lipases. Lipases can catalyze esterification and transesterification reactions, often with high regioselectivity and under gentle conditions, which is beneficial for preserving the sensitive allylic system. researchgate.netcapes.gov.br

For instance, lipase-catalyzed esterification can be performed in aqueous environments using nanomicelles formed by surfactants, accommodating a 1:1 stoichiometric ratio of the alcohol and carboxylic acid. nih.govrsc.org This green chemistry approach is highly selective for primary alcohols. nih.govrsc.org Transesterification, the conversion of one ester to another, can also be achieved using this alcohol under either acidic or basic conditions, or via enzymatic catalysis. rsc.org

Table 1: Representative Esterification Reactions of Allylic Alcohols

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Allylic Alcohol | Carboxylic Acid | Acid (e.g., H₂SO₄) | Ester |

| Allylic Alcohol | Acid Chloride | Base (e.g., Pyridine) | Ester |

| Allylic Alcohol | Vinyl Ester | Lipase (e.g., Novozym 435) | New Ester |

| Allylic Alcohol | Carboxylic Acid | Lipase in aqueous nanomicelles | Ester |

The conversion of the hydroxyl group into an ether is another common transformation. More frequently in multi-step syntheses, the hydroxyl group is temporarily masked with a protecting group to prevent it from interfering with reactions at other sites in the molecule. pearson.comwikipedia.org Given its reactivity, particularly its acidity which can interfere with organometallic reagents, protection is a crucial step. masterorganicchemistry.com

For alcohols, silyl (B83357) ethers are among the most common and versatile protecting groups. masterorganicchemistry.comwikipedia.org The hydroxyl group of this compound can be converted to a silyl ether by reacting it with a silyl chloride, such as trimethylsilyl (B98337) chloride (TMS-Cl) or tert-butyldimethylsilyl chloride (TBS-Cl), in the presence of a base like imidazole (B134444) or triethylamine. wikipedia.orgyoutube.comyoutube.com These protecting groups are generally stable under a variety of reaction conditions but can be selectively removed when needed, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions. youtube.comharvard.edu The choice of silyl group allows for tuning of stability, with bulkier groups like TBDPS (tert-butyldiphenylsilyl) offering greater stability. wikipedia.org

Table 2: Common Protecting Groups for Alcohols and Their Removal

| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

|---|---|---|---|

| Trimethylsilyl | TMS | TMS-Cl, Base (e.g., Imidazole, NEt₃) | H₃O⁺ or TBAF |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, Base (e.g., Imidazole) | TBAF, Acetic Acid |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Base (e.g., Imidazole) | TBAF |

| Allyl | - | Allyl Bromide, Base (e.g., NaH) | Pd or Rh catalyst, KOtBu then acid |

As a primary allylic alcohol, this compound can be selectively oxidized. The choice of oxidizing agent and reaction conditions determines whether the reaction stops at the aldehyde stage or proceeds to the carboxylic acid.

To obtain the corresponding α,β-unsaturated aldehyde, 3-(4-trifluoromethoxyphenyl)propenal, a mild and selective oxidizing agent is required to avoid over-oxidation or reaction with the double bond. Activated manganese dioxide (MnO₂) is a classic and highly effective reagent for the selective oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones. jove.commychemblog.comyoutube.comnanotrun.com The reaction is typically carried out in a neutral organic solvent like dichloromethane (B109758) or chloroform. mychemblog.com Another highly chemoselective method involves using catalytic amounts of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with manganese(III) acetate (B1210297) as a co-oxidant, which rapidly oxidizes allylic alcohols in high yields. nih.gov

For full oxidation to the corresponding carboxylic acid, 3-(4-trifluoromethoxyphenyl)propanoic acid, stronger oxidizing conditions are necessary. This typically involves a two-step process where the alcohol is first oxidized to the aldehyde, which is then further oxidized to the carboxylic acid. nih.gov Alternatively, direct oxidation can be achieved using potent reagents.

Reactions Involving the Carbon-Carbon Double Bond

The propenyl double bond is another key reactive site, allowing for saturation or other addition reactions.

The carbon-carbon double bond in this compound can be reduced to a single bond through hydrogenation, yielding 3-(4-trifluoromethoxyphenyl)propan-1-ol. This saturation is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Achieving selective reduction of the C=C bond while preserving the hydroxyl group is a common requirement in organic synthesis. For allylic alcohols, this can be challenging as some catalysts may also promote hydrogenolysis of the C-O bond. However, specific catalytic systems have been developed for this purpose. For example, ruthenium(II) catalysts have been shown to be highly efficient for the selective reduction of the double bond in allylic alcohols via a one-pot isomerization/transfer hydrogenation process. rsc.orgrsc.org Vapor phase hydrogen transfer reactions over catalysts like MgO-B₂O₃ using a secondary alcohol as the hydrogen donor can also effectively and selectively reduce the double bond of α,β-unsaturated carbonyls to the corresponding allylic alcohols, and similar principles can be applied here. oup.com

Cycloaddition Reactions for Ring System Formation

Cycloaddition reactions are powerful tools for the construction of cyclic systems in a stereocontrolled manner. The double bond in this compound can participate as a 2π-electron component (dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. While the trifluoromethoxyphenyl group is electron-withdrawing, the allylic alcohol moiety can influence the electronic properties of the double bond.

The general scheme for a Diels-Alder reaction involving an alkene is as follows:

Diene: A 4π-electron system (e.g., 1,3-butadiene).

Dienophile: A 2π-electron system (e.g., the double bond of this compound).

The reaction proceeds in a concerted fashion, forming a cyclohexene (B86901) derivative. libretexts.org The stereochemistry of the dienophile is retained in the product.

Another relevant transformation is the intramolecular Diels-Alder reaction. If the diene functionality is tethered to the allylic alcohol, an intramolecular cycloaddition can lead to the formation of complex bridged bicyclic systems. For instance, allyloxy compounds derived from the reaction of an allylic alcohol with a cyclopentadiene (B3395910) derivative can undergo in situ intramolecular Diels-Alder reactions to yield bridged cycloadducts. ucla.edu

Furthermore, photochemical [2+2] cycloaddition reactions, such as the Paternò-Büchi reaction, could potentially be employed. This reaction involves the cycloaddition of a carbonyl compound with an alkene to form an oxetane. While this would require the oxidation of the alcohol to an aldehyde or ketone, it represents another pathway for ring formation.

Electrophilic Additions and Functionalization

The carbon-carbon double bond in this compound is susceptible to electrophilic attack, leading to a variety of functionalized products. A common example is the addition of halogens (e.g., Br₂, Cl₂). wikipedia.org This reaction proceeds through a cyclic halonium ion intermediate. The subsequent attack by the halide ion occurs from the anti-face, resulting in the anti-addition of the two halogen atoms to the double bond. libretexts.orglibretexts.org

If the reaction is carried out in the presence of a nucleophilic solvent like water, a halohydrin is formed. In the case of cinnamyl alcohol derivatives, the addition of a halogen in water leads to the formation of a bromohydrin, for example. The reaction is regioselective, with the water molecule attacking the more substituted carbon of the cyclic bromonium ion intermediate. youtube.comyoutube.com This is due to the greater stabilization of the partial positive charge at the benzylic position.

The general mechanism for halohydrin formation is as follows:

The alkene double bond attacks the electrophilic halogen, forming a cyclic halonium ion intermediate.

A water molecule, acting as a nucleophile, attacks one of the carbons of the halonium ion from the side opposite to the halogen.

Deprotonation of the resulting oxonium ion yields the halohydrin.

This reaction provides a route to vicinal haloalcohols, which are versatile intermediates for further transformations, such as the synthesis of epoxides.

Functionalization of the 4-Trifluoromethoxyphenyl Moiety

The 4-trifluoromethoxyphenyl group offers opportunities for functionalization through reactions on the aromatic ring itself.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The trifluoromethoxy (-OCF₃) group is a deactivating substituent in electrophilic aromatic substitution (EAS) reactions, meaning that the reaction rate is slower compared to benzene (B151609). columbia.educolumbia.edu This deactivation is due to the strong electron-withdrawing inductive effect of the three fluorine atoms. However, the oxygen atom's lone pairs can participate in resonance, donating electron density to the ring. This resonance effect directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, electrophilic substitution on this compound is expected to occur at the ortho position (C-3 and C-5) relative to the trifluoromethoxy group.

Studies on the nitration of trifluoromethoxybenzene show a strong preference for para-substitution, but in its absence, ortho-substitution is observed. acs.org The deactivating nature of the -OCF₃ group arises from the destabilization of the carbocation intermediate (the arenium ion) formed during the reaction. columbia.edu The intermediate for meta attack is less destabilized than those for ortho and para attack in some highly deactivated systems, but for the -OCF₃ group, the resonance donation from oxygen favors ortho and para attack. nih.gov

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -CH₃ | Activating | ortho, para |

| -OCF₃ | Deactivating | ortho, para |

| -CF₃ | Deactivating | meta |

| -NO₂ | Deactivating | meta |

C-F Bond Activation and Defluorinative Functionalization Strategies

The trifluoromethoxy group is generally stable, but the activation of C-F bonds is a growing area of research for the synthesis of novel fluorinated compounds. nih.gov While direct C-F activation of the trifluoromethoxy group in this compound is not widely reported, strategies developed for other trifluoromethylarenes could potentially be applied. rsc.orgrsc.org These methods often involve transition metal catalysis to achieve selective C-F bond cleavage and functionalization. nih.gov

Defluorinative functionalization can convert a trifluoromethyl group into a difunctionalized moiety, which can be a valuable synthetic handle. For example, the hydrolysis of certain trifluoromethylphenols to their corresponding hydroxybenzoic acids has been observed under aqueous conditions, proceeding through a benzoyl fluoride intermediate. chemrxiv.org Such transformations highlight the potential for modifying the -OCF₃ group under specific conditions. Additionally, defluorination of hydrofluorocarbons has been achieved using magnesium reagents. rsc.org These approaches, while not directly demonstrated on this compound, suggest avenues for future research in functionalizing the trifluoromethoxy moiety.

Role in the Synthesis of Advanced Organic Intermediates

This compound serves as a key starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Precursors for Chalcone (B49325) Analogues via Oxidation

One of the most important applications of this compound is its role as a precursor to chalcone analogues. Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds. The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). aip.orgaip.orgnih.gov

This compound can be readily oxidized to the corresponding aldehyde, 3-(4-trifluoromethoxyphenyl)acrolein (also known as 4-(trifluoromethoxy)cinnamaldehyde). This oxidation is a crucial step, and various methods have been developed for the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes. mdpi.comresearchgate.netresearchgate.netshokubai.orgrsc.org

Table 2: Selected Methods for the Oxidation of Cinnamyl Alcohol to Cinnamaldehyde (B126680)

| Reagent/Catalyst | Conditions | Selectivity for Aldehyde |

|---|---|---|

| Ag-Co/S | Ethanol (B145695), 75°C, O₂ | 99% |

| AuNPs-sPSB | Aerobic, 10-45°C | High |

| Pt-Bi/C | H₂O₂, Toluene | 84% |

| Pd/SBA-15 | Aerobic | High |

Once the 4-(trifluoromethoxy)cinnamaldehyde is obtained, it can be condensed with a substituted acetophenone in the presence of a base (e.g., NaOH or KOH) to yield the desired chalcone analogue. aip.orgresearchgate.net This two-step sequence provides a versatile route to a wide range of chalcones with the 4-trifluoromethoxyphenyl moiety, which can then be used in the synthesis of flavonoids and other heterocyclic compounds.

Incorporation into Heterocyclic and Carbocyclic Systems

The unique structural motif of this compound, featuring a reactive allylic alcohol and an electron-deficient aromatic ring, makes it a valuable precursor for the synthesis of diverse heterocyclic and carbocyclic frameworks. While direct literature on the cyclization reactions of this specific compound is not extensively documented, its reactivity can be inferred from studies on analogous cinnamyl alcohol derivatives. These reactions often proceed through activation of the allylic alcohol followed by an intramolecular or intermolecular cyclization event.

One potential application lies in the synthesis of oxygen-containing heterocycles. For instance, gold-catalyzed cyclization of diols containing an allylic alcohol moiety is a known method for constructing tetrahydropyran (B127337) rings. nih.gov This transformation proceeds via a formal SN2' reaction pathway. Similarly, a formal [4+2] cycloaddition between cinnamyl alcohols and cyclic enol ethers, facilitated by visible light photoredox catalysis, can yield polysubstituted bicyclic acetals. nih.gov The reaction demonstrates broad substrate scope with respect to the cinnamyl alcohol, tolerating various substitutions on the aromatic ring. nih.gov

Nitrogen-containing heterocycles can also be accessed. Triflic acid-mediated cyclization of N-cinnamoyl-1-naphthylamines, for example, leads to the formation of benzo[h]quinolin-2-ones and naphth[1,8-bc]azepin-2-ones. researchgate.net This type of reaction highlights the potential of the cinnamyl moiety to participate in intramolecular electrophilic aromatic substitution-type cyclizations.

The following table summarizes representative cyclization reactions of cinnamyl alcohol derivatives, illustrating the potential pathways for the incorporation of this compound into cyclic systems.

| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |

| Au(I)-Catalyzed Cyclization | Monoallylic diols | Au[P(t-Bu)2(o-biphenyl)]SbF6 | Tetrahydropyrans | nih.gov |

| Visible Light-Catalyzed Formal [4+2] Cycloaddition | Cinnamyl alcohols, Dihydropyran (DHP) | Photosensitizer, PhSSPh | Bicyclic acetals | nih.gov |

| Acid-Mediated Cyclization | N-Cinnamoyl-1-naphthylamines | Triflic acid | Benzo[h]quinolin-2-ones, Naphth[1,8-bc]azepin-2-ones | researchgate.net |

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The functional groups present in this compound suggest its potential as a valuable component in various MCRs, particularly those that can utilize an alcohol or an aldehyde derived from it.

While direct examples involving this compound in MCRs are not prevalent in the literature, its structural similarity to cinnamyl alcohol and cinnamaldehyde allows for the extrapolation of its potential reactivity. For instance, the Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, could potentially utilize the corresponding aldehyde, 3-(4-trifluoromethoxyphenyl)prop-2-enal. wikipedia.orgorganic-chemistry.org This would lead to the formation of α-acyloxy amides, which are versatile synthetic intermediates. A variation of the Passerini reaction, the O-alkylative Passerini reaction, can directly employ alcohols, making this compound a candidate for this transformation. rsc.org

Another prominent MCR is the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org Again, the aldehyde derived from this compound would be a suitable carbonyl component in this reaction. The products of the Ugi reaction are often peptide-like and have significant applications in medicinal chemistry. wikipedia.org

The following table outlines the general schemes for the Passerini and Ugi reactions, indicating the potential role of this compound or its corresponding aldehyde.

| MCR Type | General Reactants | Potential Role of Target Compound | General Product | Key References |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | As the corresponding aldehyde, 3-(4-trifluoromethoxyphenyl)prop-2-enal | α-Acyloxy amide | wikipedia.orgorganic-chemistry.org |

| O-Alkylative Passerini Reaction | Cinnamaldehydes, Alcohols, Isocyanides | As the alcohol component | α-Alkoxy-β,γ-enamide | rsc.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | As the corresponding aldehyde, 3-(4-trifluoromethoxyphenyl)prop-2-enal | Bis-amide | wikipedia.orgorganic-chemistry.org |

Structure Reactivity Relationships and Rational Design Principles

Influence of the Trifluoromethoxy Substituent on the Reactivity Profile of the Allylic Alcohol System

The reactivity of the allylic alcohol system in 3-(4-trifluoromethoxyphenyl)prop-2-en-1-ol is profoundly modulated by the electronic nature of the 4-trifluoromethoxy substituent on the phenyl ring. The -OCF3 group is a strong electron-withdrawing group, primarily through a powerful inductive effect (-I) that is only partially offset by a weak resonance effect (+M). This is in stark contrast to the methoxy (B1213986) (-OCH3) group, which is a strong electron-donating group.

The electron-withdrawing nature of the trifluoromethoxy group deactivates the aromatic ring towards electrophilic substitution. More importantly, it influences the reactivity of the allylic alcohol moiety. The electron density is pulled away from the double bond and the benzylic position, which has several consequences:

Stabilization of the Allylic Alcohol: The electron-withdrawing -OCF3 group can decrease the nucleophilicity of the hydroxyl group, potentially making it less prone to reactions where it acts as a nucleophile.

Activation towards Nucleophilic Attack: Conversely, the electron-deficient nature of the π-system can render the double bond more susceptible to nucleophilic attack, particularly in Michael-type additions if the alcohol were to be oxidized to the corresponding aldehyde.

Influence on Carbocation Formation: In reactions proceeding through an allylic carbocation intermediate (e.g., SN1-type reactions), the strongly deactivating -OCF3 group would destabilize the formation of a positive charge at the benzylic position. youtube.com This would generally slow down or disfavor reactions that rely on the formation of such an intermediate.

The electronic influence of the trifluoromethoxy group can be quantified using Hammett constants. These parameters provide a measure of the electronic effect of a substituent on the reactivity of a reaction center.

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -OCF3 | +0.35 | Strongly Electron-Withdrawing |

| -OCH3 | -0.27 | Strongly Electron-Donating |

| -H | 0.00 | Neutral |

| -NO2 | +0.78 | Very Strongly Electron-Withdrawing |

As the table indicates, the positive Hammett constant for the para-trifluoromethoxy group confirms its electron-withdrawing character, which is opposite to that of the methoxy group. This fundamental difference in electronic properties dictates a contrasting reactivity profile for this compound compared to its non-fluorinated methoxy analogue.

Stereochemical Considerations in Derivatives and Their Synthetic Implications

The propen-1-ol backbone of this compound contains a stereogenic center at the carbon bearing the hydroxyl group, meaning it can exist as two enantiomers (R and S). Furthermore, the double bond can exist as either the E or Z isomer. The stereochemistry of this starting material and the ability to control it during synthesis is crucial for the preparation of stereochemically defined derivatives.

The synthesis of chiral allylic alcohols is a well-established field in organic chemistry, with numerous methods available for achieving high levels of stereocontrol. nih.gov For a substrate like this compound, stereoselective reduction of the corresponding α,β-unsaturated ketone, 3-(4-trifluoromethoxyphenyl)prop-2-en-1-one, would be a common approach.

| Asymmetric Reduction Method | Typical Reagents | Expected Outcome |

|---|---|---|

| CBS Reduction | Corey-Bakshi-Shibata catalyst, borane | High enantioselectivity for either R or S alcohol |

| Noyori Asymmetric Hydrogenation | Ru(II)-BINAP catalyst, H2 | High enantioselectivity for the reduction of the ketone |

| Transfer Hydrogenation | Chiral catalyst (e.g., Ru-TsDPEN), formic acid/triethylamine | Enantioselective reduction of the ketone to the alcohol |

The stereochemistry of the allylic alcohol can have significant implications for the stereochemical outcome of subsequent reactions. For example, in an asymmetric epoxidation reaction (e.g., Sharpless epoxidation), the chirality of the allylic alcohol can direct the stereochemistry of the newly formed epoxide ring. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis.

Comparative Analysis with Non-Fluorinated or Differently Fluorinated Analogues

To fully appreciate the role of the trifluoromethoxy group, it is instructive to compare the reactivity of this compound with its non-fluorinated and differently fluorinated counterparts.

Comparison with 3-(4-methoxyphenyl)prop-2-en-1-ol:

As previously mentioned, the 4-methoxy analogue possesses an electron-donating group. This leads to a more electron-rich aromatic ring and allylic system. Consequently, the 4-methoxy derivative would be more reactive towards electrophiles and would more readily form a stabilized allylic carbocation. In contrast, this compound would be less reactive towards electrophiles and its allylic carbocation would be significantly destabilized.

| Property/Reactivity | This compound | 3-(4-Methoxyphenyl)prop-2-en-1-ol |

|---|---|---|

| Electronic Nature of Substituent | Strongly Electron-Withdrawing | Strongly Electron-Donating |

| Reactivity towards Electrophiles | Decreased | Increased |

| Stability of Allylic Carbocation | Decreased | Increased |

| Nucleophilicity of Hydroxyl Group | Potentially Decreased | Potentially Increased |

Comparison with Analogues Containing Other Fluorinated Groups:

The specific nature of the fluorine substitution also plays a critical role. For instance, a trifluoromethyl (-CF3) group at the same position would also be strongly electron-withdrawing. However, the trifluoromethoxy group has a lone pair of electrons on the oxygen atom that can participate in resonance, albeit weakly. This subtle difference can lead to nuanced reactivity differences. For example, the trifluoromethoxy group is considered a "super-methoxy" in its steric profile but has opposing electronic effects.

Principles for Rational Design of Novel Derivatives for Specific Synthetic Targets

The unique reactivity profile of this compound makes it an interesting building block for the synthesis of novel compounds. The principles for the rational design of derivatives would leverage the influence of the trifluoromethoxy group.

Exploiting the Electron-Deficient Alkene: The electron-poor nature of the double bond can be utilized in reactions with nucleophiles. For example, conjugate addition reactions could be employed to introduce new functional groups at the β-position relative to the phenyl ring.

Leveraging the Allylic Alcohol Functionality: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions. Due to the destabilizing effect of the -OCF3 group on a carbocation, these substitutions would likely proceed via an SN2 or SN2' mechanism.

Modification of the Aromatic Ring: While the ring is deactivated, nucleophilic aromatic substitution (SNAr) could be possible if additional activating groups are present or under harsh reaction conditions.

Asymmetric Synthesis: By employing a chiral version of this compound, the synthesis of enantiomerically pure and complex target molecules can be envisioned. The stereocenter of the alcohol can be used to control the stereochemistry of subsequent transformations.

The rational design of novel derivatives would therefore involve a careful consideration of the interplay between the electronic effects of the trifluoromethoxy group and the inherent reactivity of the allylic alcohol system. This allows for the strategic planning of synthetic routes to access a wide range of potentially valuable molecules.

Q & A

Q. What are effective synthetic routes for 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-trifluoromethoxybenzaldehyde and acetaldehyde, followed by selective reduction of the resulting α,β-unsaturated ketone using sodium borohydride (NaBH4) in methanol.

- Key Parameters :

- Temperature : Maintain 0–5°C during aldehyde-ketone condensation to minimize side reactions.

- Catalyst : Use NaOH or KOH as a base for aldol addition.

- Reduction : Employ NaBH4 at 25°C for stereoselective reduction to the allylic alcohol.

- Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity via HPLC (>98%) .

Q. How can the compound’s structure be confirmed using spectroscopic methods?

- Methodological Answer :

- 1H NMR : Look for diagnostic signals:

- δ 6.8–7.4 ppm : Aromatic protons from the 4-trifluoromethoxyphenyl group.

- δ 5.8–6.6 ppm : Doublet of doublets for the propenol vinyl protons (J = 15–17 Hz for trans configuration).

- δ 4.2–4.5 ppm : Hydroxyl proton (exchange with D2O).

- 19F NMR : A singlet near δ -58 ppm confirms the trifluoromethoxy group.

- IR : Broad peak at 3200–3500 cm⁻¹ (O–H stretch) and 1250 cm⁻¹ (C–O of trifluoromethoxy group).

- Mass Spectrometry : Expect [M+H]+ at m/z 247.1 (C10H9F3O2+) .

Q. How can researchers ensure compound stability during storage?

- Methodological Answer :

- Storage Conditions : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the allylic alcohol.

- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to monitor degradation (e.g., oxidation to the ketone).

- Stabilizers : Add 1% (w/v) ascorbic acid to ethanol solutions to inhibit radical-mediated decomposition .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered trifluoromethoxy groups) be resolved?

- Methodological Answer :

- Software : Use SHELXL for refinement, applying restraints to the trifluoromethoxy group’s thermal parameters and occupancy .

- Hydrogen Bonding Analysis : Apply graph set analysis (Etter’s formalism) to identify robust hydrogen-bonding motifs (e.g., O–H···O or O–H···F interactions) that stabilize the crystal lattice.

- Validation : Cross-check with Hirshfeld surface analysis to quantify intermolecular interactions and resolve disorder .

Q. How to design assays for evaluating biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 isoforms), focusing on the trifluoromethoxy group’s electronegativity and steric effects.

- Kinetic Assays : Perform UV-Vis spectrophotometry to measure inhibition constants (Ki) using substrate analogs (e.g., fluorogenic probes).

- Control Experiments : Compare with analogs lacking the trifluoromethoxy group to isolate its pharmacological role .

Q. How to analyze reaction mechanisms for derivatization (e.g., oxidation to carboxylic acids)?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated substrates (e.g., CD3OD) to probe rate-determining steps in oxidation reactions.

- Computational Studies : Apply DFT calculations (B3LYP/6-31G*) to map energy profiles for intermediates (e.g., enolates or epoxides).

- Trapping Experiments : Use TEMPO or other radical scavengers to identify transient intermediates during aerobic oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.